molecular formula C22H23N3S B2438364 (Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole CAS No. 402946-27-4

(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole

Cat. No. B2438364
CAS RN: 402946-27-4
M. Wt: 361.51
InChI Key: LPUKSKFEQNFCEF-GYHWCHFESA-N
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Description

(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole is a compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a thiazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Properties

  • Thiazole derivatives, including structures similar to the specified compound, are synthesized for their diverse medicinal and biological properties. They have been utilized in synthesizing a range of thiazole, pyranothiazole, thiazolo[4,5-b]pyridine, and pyrano[2,3-d]pyrimidine derivatives. These compounds have shown potential in antitumor activity, particularly against breast cancer cell lines (Hosny et al., 2019).

Antibacterial Applications

  • Thiazole derivatives, like the one , have been investigated for their antibacterial properties. A study on various thiazole compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as effective antibacterial agents (Hassan et al., 2013).

Antimicrobial Efficacy

  • Research into thiazole derivatives has also highlighted their antimicrobial efficacy. Various synthesized thiazole compounds have been tested against different microorganisms, showing moderate to high inhibition activities, which underscores their potential in antimicrobial applications (Ramachandran et al., 2011).

Chemical Synthesis and Reactivity

  • The reactivity and synthesis of thiazole compounds, akin to the mentioned chemical, have been extensively studied. These studies focus on understanding the molecular structures and reactivity patterns of such compounds, which are crucial for developing new pharmaceuticals and materials (Sierra et al., 2021).

properties

IUPAC Name

(Z)-N-(cyclohexylideneamino)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-26-22(25)24-23-19-10-6-3-7-11-19/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUKSKFEQNFCEF-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NN=C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=CS/C2=N\N=C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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